![molecular formula C22H26N4O3S B2384561 3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1189646-90-9](/img/structure/B2384561.png)

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

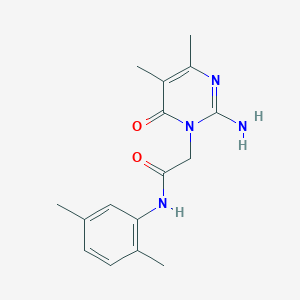

The compound “3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide” is a type of heterocyclic organic compound . It’s often used as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of similar compounds often involves crystallization from ethanol or methanol . The product is typically characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using a variety of techniques. For instance, the elemental (C, H, N) analyses can be performed on a Perkin Elmer model 2400 elemental analyzer .Chemical Reactions Analysis

The reaction mixtures resulting from the synthesis of these compounds are often poured into ice-cold water, neutralized to pH 7, and acidified by dropwise addition of a solution of HCl 5% to induce precipitation .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be analyzed using elemental analysis techniques .Applications De Recherche Scientifique

Synthesis and Potential Applications

Novel Compound Synthesis

The research has led to the synthesis of novel compounds with potential antibacterial and biofilm inhibition activities. For instance, novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety showed potent antibacterial efficacies against various strains such as E. coli, S. aureus, and S. mutans. These compounds also demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in effectiveness (Mekky & Sanad, 2020).

Thermal Behavior Studies

Investigations into the thermal behavior of benzothiazine derivatives have been conducted, revealing insights into their structural stability and potential tautomeric forms, which could impact their biological activity (Krzyżak et al., 2013).

Antihypertensive Potential

Piperazine derivatives have been synthesized and evaluated for their potential as antihypertensive agents, indicating the broad utility of these compounds in therapeutic applications (Cecchetti et al., 2000).

Biopharmaceutical Applications

Antimicrobial Activity

The synthesized morpholinyl/piperazinylbenzothiazines have shown significant antimicrobial activity against bacterial species like E. coli and Bacillus cereus, highlighting their potential in addressing bacterial infections (Sharma et al., 2011).

Biopharmaceutical Material

Substituted 4H-1,4-Benzothiazine and piperazine compounds have been studied for their antimicrobial and antioxidant properties, emphasizing the relevance of these compounds as biopharmaceutical materials (Saroha et al., 2020).

Mechanisms of Action and Therapeutic Implications

CNS and Antioxidant Properties

Derivatives of pyridothiazine-1,1-dioxide have been evaluated for their central nervous system (CNS) and antioxidant properties, with some compounds displaying moderate antioxidant activities and analgesic action in animal models (Malinka et al., 2002).

Novel Anticancer Activity

Isoxazoline derivatives linked via piperazine to benzoisothiazoles have been synthesized and found to exhibit potent cytotoxic and antineoplastic activities, suggesting their utility as novel apoptotic agents in cancer treatment (Byrappa et al., 2017).

Therapeutic Applications of Piperazine Derivatives

Piperazine derivatives have been recognized for their central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic applications, further demonstrating the versatility of these compounds in medicinal chemistry (Brito et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-16-6-5-7-18(14-16)26-13-12-25(15-17(26)2)22(27)11-10-21-23-19-8-3-4-9-20(19)30(28,29)24-21/h3-9,14,17H,10-13,15H2,1-2H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKNSOKUNNGFIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCC3=NS(=O)(=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(N-ethylanilino)propyl]-6-(4-morpholinyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2384483.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384484.png)

![N-(2-methoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2384487.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)

![N'-(4-chlorobenzoyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetohydrazide](/img/structure/B2384490.png)

![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)

![Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2384501.png)